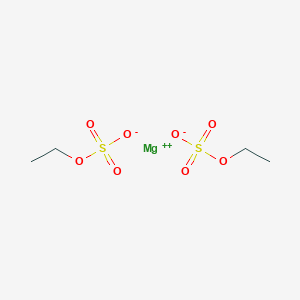
5-Cyano-1-Pentin
Übersicht
Beschreibung
5-Hexynenitrile is a useful research compound. Its molecular formula is C6H7N and its molecular weight is 93.13 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Hexynenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Hexynenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hexynenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von annellierten symmetrischen und asymmetrischen 3,3'-disubstituierten 2,2'-Bipyridinen
5-Hexynenitril wird bei der Herstellung von annellierten symmetrischen und asymmetrischen 3,3'-disubstituierten 2,2'-Bipyridinen verwendet . Dies wird durch Cobalt(I)-katalysierte [2+2+2]-Cycloadditionen mit 1,3-Diinen erreicht . Dieser Prozess ist im Bereich der organischen Chemie von Bedeutung, da er eine Methode zur Synthese komplexer organischer Verbindungen liefert.
Herstellung von 6-(3-Pyridinyl)-5-Hexynenitril
5-Hexynenitril reagiert mit 3-Brompyridin, um 6-(3-Pyridinyl)-5-Hexynenitril herzustellen . Diese Reaktion ist wichtig bei der Synthese von Pyridinderivaten, die in der Pharmazie und Agrochemie breite Anwendungen finden.
Bausteine in der organischen Synthese
5-Hexynenitril dient als Baustein in der organischen Synthese . Es kann verwendet werden, um eine Vielzahl von organischen Verbindungen zu synthetisieren, darunter Alkene, Alkine und Nitrile. Diese Verbindungen haben zahlreiche Anwendungen in der chemischen Industrie, von Polymeren bis hin zu Arzneimitteln.
Synthese von 5-Cyano-1-Ethyl-2-Methylbenzimidazol
5-Hexynenitril kann bei der Synthese von 5-Cyano-1-Ethyl-2-Methylbenzimidazol verwendet werden . Benzimidazolderivate besitzen signifikante biologische Aktivitäten und werden bei der Entwicklung verschiedener Medikamente eingesetzt.
Synthese von 5-Phenyl-1-Pentin
5-Hexynenitril kann bei der Synthese von 5-Phenyl-1-Pentin verwendet werden
Wirkmechanismus
Target of Action
It is known to be used in the synthesis of various organic compounds .
Mode of Action
5-Hexynenitrile is involved in the synthesis of annelated symmetric and asymmetric 3,3′-disubstituted 2,2′-bipyridines by cobalt (I)-catalyzed [2+2+2] cycloadditions with 1,3-diynes . This suggests that it interacts with its targets through a cycloaddition reaction, which is a chemical reaction where two or more unsaturated molecules (or parts of the same molecule) combine with the formation of a cyclic adduct in which there is a net reduction of the bond multiplicity .
Biochemical Pathways
It has been used in a base-catalyzed cycloisomerization process to efficiently synthesize 3-cyano-4,5-dihydro-1h-pyrroles . This suggests that it may play a role in the formation of pyrrole rings, which are key components of many biologically active substances.
Pharmacokinetics
Its physical properties such as boiling point (115-117 °c), density (0889 g/mL at 25 °C), and its liquid form suggest that it could have specific pharmacokinetic properties
Result of Action
Its use in the synthesis of 3,3′-disubstituted 2,2′-bipyridines and 3-cyano-4,5-dihydro-1h-pyrroles suggests that it may contribute to the formation of these compounds, which could have various effects depending on their specific structures and properties .
Eigenschaften
IUPAC Name |
hex-5-ynenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-2-3-4-5-6-7/h1H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYKFLLRVPPISG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164187 | |
| Record name | 5-Hexynenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14918-21-9 | |
| Record name | 5-Hexynenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14918-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hexynenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014918219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hexynenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hexynenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different conformations 5-Hexynenitrile can adopt and how does this relate to its energy?
A1: 5-Hexynenitrile exhibits conformational flexibility due to rotations around its single bonds. Quantum mechanical calculations at the HF and MP2 levels of theory, using both double-zeta and triple-zeta basis sets, reveal five possible conformers: anti–anti (AA), anti–gauche (AG), gauche–anti (GA), gauche–gauche (GG trans), and gauche–gauche′ (GG′ cis) []. Interestingly, the calculations predict that the GG trans conformer is the most energetically favorable []. This stability order is supported by a model suggesting an attractive electrostatic interaction between the π-electron density of the triple bond and the closest hydrogen on the next-nearest-neighbor carbon [].
Q2: Has the microwave spectrum of 5-Hexynenitrile been studied, and if so, what does it tell us?
A2: Yes, microwave spectroscopy studies have identified three distinct conformers of 5-Hexynenitrile: AA, AG, and GA []. While the GG conformers (both cis and trans) are predicted to exist, they haven't been experimentally observed through microwave spectroscopy [].
Q3: Can 5-Hexynenitrile be used as a building block for synthesizing other compounds, particularly in the context of polymers?
A3: Yes, 5-Hexynenitrile can act as a monomer in copolymerization reactions. For instance, it can copolymerize with acetylene to produce novel cyclooctatetraene derivatives, expanding the possibilities for creating polymers with tailored properties [].
Q4: How does 5-Hexynenitrile interact with transition metals, and are there any notable applications?
A4: 5-Hexynenitrile can act as a ligand in transition metal complexes. One example involves its use in the synthesis of photolabile ruthenium polypyridyl crosslinkers, specifically Ru(biq)2(5-hexynenitrile)2 and Ru(bpy)2(5-hexynenitrile)2 []. These complexes are incorporated into PEG-based hydrogels and can be selectively degraded using different wavelengths of visible light (orange and blue) []. This property makes them promising candidates for applications in controlled release and responsive materials.
Q5: Can 5-Hexynenitrile be used in catalytic reactions, and if so, are there any examples?
A5: While 5-Hexynenitrile itself might not be catalytically active, it can be incorporated into catalytic systems. For example, a modified Cp*Ru complex containing a maleimide group was covalently linked to a cysteine residue of a protein (FhuA) []. This artificial metalloprotein successfully catalyzed the alkene-alkyne coupling reaction between 3-butenol and 5-hexynenitrile, demonstrating a potential for biocatalytic applications [].
Q6: What analytical techniques are commonly used to characterize and study 5-Hexynenitrile?
A6: Several analytical techniques are useful for characterizing 5-Hexynenitrile. Gas chromatography, coupled with selective self-ion/molecule reactions and tandem mass spectrometry (GC-SSIMR-MS/MS), enables rapid isomer differentiation []. This technique is particularly valuable as it can distinguish 5-Hexynenitrile from other isomers within minutes []. Additionally, microwave spectroscopy provides valuable information about the conformational landscape of the molecule []. Fourier transform infrared (FTIR) spectroscopy helps identify functional groups and characterize chemical bonds []. Finally, nuclear magnetic resonance (NMR) spectroscopy provides insights into the structure and dynamics of the molecule.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-ethylideneamino]benzamide](/img/structure/B81556.png)












